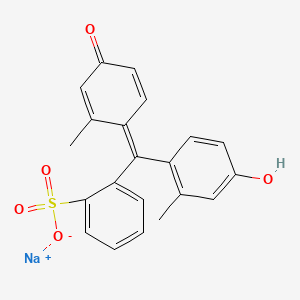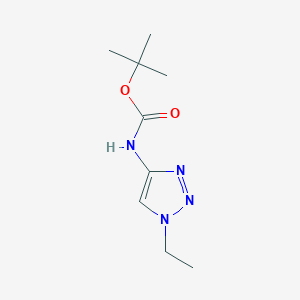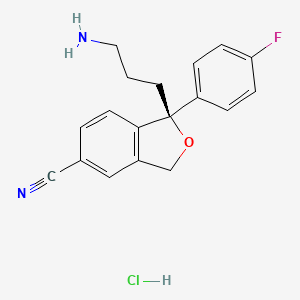
Sodium Metacresol Purple
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium Metacresol Purple, also known as m-cresolsulfonphthalein sodium salt, is a sulfonephthalein dye. It is widely used as a pH indicator due to its distinct color changes in different pH ranges. This compound is particularly useful in various scientific and industrial applications, including spectrophotometric pH measurements in saline and hypersaline media .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Sodium Metacresol Purple involves the sulfonation of m-cresol followed by the reaction with phthalic anhydride. The process typically includes the following steps:
Sulfonation: m-Cresol is reacted with sulfuric acid to introduce the sulfonic acid group.
Condensation: The sulfonated m-cresol is then condensed with phthalic anhydride to form the sulfonephthalein structure.
Neutralization: The resulting compound is neutralized with sodium hydroxide to form the sodium salt of Metacresol Purple.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. High-Performance Liquid Chromatography (HPLC) is often used to purify the compound, ensuring high-quality and reproducible results .
Analyse Chemischer Reaktionen
Types of Reactions
Sodium Metacresol Purple undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: The compound can also be reduced, affecting its pH indicator properties.
Substitution: Various substituents can be introduced into the molecule, altering its chemical and physical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in the formation of hydroquinones .
Wissenschaftliche Forschungsanwendungen
Sodium Metacresol Purple has a wide range of applications in scientific research:
Chemistry: It is used as a pH indicator in various chemical reactions and processes.
Biology: The compound is employed in biological assays to measure pH changes in cellular environments.
Medicine: It is used in capnography to detect end-tidal carbon dioxide levels during medical procedures.
Wirkmechanismus
The mechanism of action of Sodium Metacresol Purple involves its ability to change color in response to pH changes. When exposed to acidic conditions, the compound transitions from yellow to red, while in alkaline conditions, it changes from yellow to purple. This color change is due to the protonation and deprotonation of the sulfonephthalein structure, which alters the electronic configuration and, consequently, the absorption spectrum of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bromocresol Purple: Another sulfonephthalein dye used as a pH indicator.
Phenol Red: A pH indicator with a similar sulfonephthalein structure.
Thymol Blue: Another pH indicator with a similar color change range.
Uniqueness
Sodium Metacresol Purple is unique due to its specific pH range and color change properties. It is particularly useful in saline and hypersaline media, making it ideal for oceanographic studies and environmental monitoring .
Eigenschaften
Molekularformel |
C21H17NaO5S |
|---|---|
Molekulargewicht |
404.4 g/mol |
IUPAC-Name |
sodium;2-[(Z)-(4-hydroxy-2-methylphenyl)-(2-methyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |
InChI |
InChI=1S/C21H18O5S.Na/c1-13-11-15(22)7-9-17(13)21(18-10-8-16(23)12-14(18)2)19-5-3-4-6-20(19)27(24,25)26;/h3-12,22H,1-2H3,(H,24,25,26);/q;+1/p-1/b21-18-; |
InChI-Schlüssel |
BYQJYOOKENJSNK-WIPIHYDQSA-M |
Isomerische SMILES |
CC\1=CC(=O)C=C/C1=C(\C2=C(C=C(C=C2)O)C)/C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
CC1=CC(=O)C=CC1=C(C2=C(C=C(C=C2)O)C)C3=CC=CC=C3S(=O)(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-[2-(3-trifluoromethylphenyl)-ethyl]-1H-pyrazole](/img/structure/B13723536.png)
![2-{[5-[(Z)-2-furylmethylidene]-4-oxo-1,3-thiazol-2(4H)-yl]amino}-3-hydroxypropanoic acid](/img/structure/B13723546.png)
![2-Amino-N-[1-benzyl-3-(3-tert-butylcarbamoyl-octahydro-isoquinolin-2-yl)-2-hydropropyl]-succinamide](/img/structure/B13723556.png)
![2-[4-(2-Cyclohexyl-ethoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13723559.png)
![4-[3-(6-oxo-1H-purin-9-yl)propylamino]benzoic acid](/img/structure/B13723567.png)
![[6-Bromo-1-(2,2,2-trifluoro-ethyl)-1H-indol-4-yl]-methanol](/img/structure/B13723573.png)

![2-Cyclopropanesulfonyl-2,7-diaza-spiro[3.5]nonane](/img/structure/B13723584.png)
![6-chloro-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13723594.png)
![(6-(Benzyloxy)-1-methyl-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13723601.png)
![{[1-(2-Methoxyethyl)-1H-indol-5-yl]methyl}(propyl)amine](/img/structure/B13723607.png)

